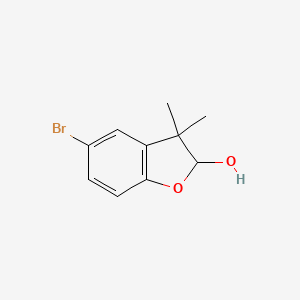
5-Bromo-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran
Cat. No. B8424181
M. Wt: 243.10 g/mol
InChI Key: VEBZDEWJLQJJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07148226B2
Procedure details


A solution of 5-Bromo-3,3-dimethyl-2,3-dihydro-benzofuran-2-ol (813 mg, 3.36 mmol), Triethylsilane (805 □L, 5.04 mmol), and 30% TFA/CH2Cl2 (15 mL), were stirred at room temperature for 1 h. The solution was then diluted with Toluene (15 mL), stripped of all solvents, and chromatographed on silica eluted with a gradient 5–25% Ethyl acetate/Hexanes. Yield 549 mg, 72%.
Quantity
813 mg
Type
reactant
Reaction Step One


Name
TFA CH2Cl2
Quantity
15 mL
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8](O)[C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1.C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O.C(Cl)Cl>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:12])[C:6]=2[CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
813 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC2=C(C(C(O2)O)(C)C)C1
|
|
Name
|
|
|
Quantity
|
5.04 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
|
Name
|
TFA CH2Cl2
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with a gradient 5–25% Ethyl acetate/Hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC2=C(C(CO2)(C)C)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
